4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS No.: 317833-43-5
Cat. No.: VC5187971
Molecular Formula: C23H18F2N2O2
Molecular Weight: 392.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317833-43-5 |
|---|---|
| Molecular Formula | C23H18F2N2O2 |
| Molecular Weight | 392.406 |
| IUPAC Name | 4-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C23H18F2N2O2/c1-15-22(28)26(14-17-6-2-3-7-19(17)25)20-8-4-5-9-21(20)27(15)23(29)16-10-12-18(24)13-11-16/h2-13,15H,14H2,1H3 |
| Standard InChI Key | OUTVBKQZTFALFQ-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Introduction
The compound 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic molecule with potential applications in medicinal chemistry and material sciences. It is structurally classified as a quinoxalinone derivative, featuring fluorinated aromatic groups and a dihydroquinoxalinone core. Below, we explore its molecular properties, potential synthesis pathways, and possible biological activities.
Synthesis Pathway
While specific synthesis data for this compound is limited, general strategies for quinoxalinone derivatives involve:
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Formation of the Quinoxalinone Core: This is typically achieved by cyclization of o-phenylenediamines with α-keto acids or diketones.
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Introduction of Substituents:
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The benzoyl group can be introduced via Friedel-Crafts acylation.
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The benzyl group can be added through alkylation reactions using benzyl halides.
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Fluorination: Fluorine atoms are incorporated either during precursor synthesis or via electrophilic fluorination reactions.
Medicinal Chemistry
Quinoxalinones are known for their diverse pharmacological profiles, including:
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Antimicrobial Activity: The presence of fluorinated groups may enhance membrane permeability and target binding.
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Anticancer Potential: Quinoxalinone derivatives have been studied for their ability to inhibit enzymes like EGFR or DNA gyrase, which are critical in cancer and bacterial infections .
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CNS Activity: The compound's aromatic substitutions suggest potential as a CNS-active agent due to lipophilicity.
Material Science
Fluorinated aromatic compounds are also explored for their thermal stability and electronic properties, making them candidates for advanced materials.
Biological Activity Prediction
Although no direct studies on this compound were found, related quinoxalinones exhibit:
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